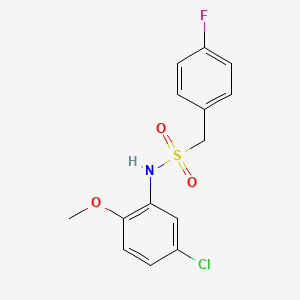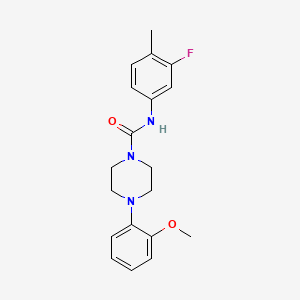
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide, also known as CFTR corrector 4, is a small molecule that has shown promising results in treating cystic fibrosis (CF) in preclinical studies. CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to chronic respiratory infections, digestive problems, and reduced life expectancy. CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the movement of salt and water in and out of cells. CFTR correctors like CFTR corrector 4 aim to restore the function of mutated CFTR proteins and improve the symptoms of CF.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 acts by binding to the N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide protein and stabilizing its structure, which allows it to reach the cell surface and function properly. N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 has been shown to interact with specific domains of the N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide protein, including the nucleotide-binding domains (NBDs) and the regulatory domain (RD), which are critical for N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide function.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 has been shown to improve the function of mutated N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide proteins in several ways. First, N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 can increase the expression of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide on the cell surface, which allows it to interact with other proteins and regulate ion transport. Second, N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 can enhance the stability of the N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide protein, which prevents it from being degraded and increases its lifespan. Third, N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 can improve the folding of the N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide protein, which allows it to adopt the correct conformation and function properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 has several advantages for lab experiments, including its high potency, selectivity, and solubility. N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 has also been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. However, N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 has some limitations, including its limited efficacy in certain CF mutations, its potential for drug-drug interactions, and its need for combination therapy with other N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide modulators.
Direcciones Futuras
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of CF. However, there are several future directions that could further improve the efficacy and safety of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4. These include:
1. Developing new N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide correctors with improved potency and selectivity.
2. Combining N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide correctors with other N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide modulators to achieve synergistic effects.
3. Identifying new CF mutations that are responsive to N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide correctors.
4. Optimizing the dosing regimen and route of administration of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide correctors.
5. Developing biomarkers to monitor the efficacy and safety of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide correctors.
6. Conducting long-term safety and efficacy studies in patients with CF.
In conclusion, N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 is a promising small molecule that has shown potential for the treatment of CF. N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 acts by stabilizing the N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide protein and improving its function, leading to improved symptoms and quality of life for patients with CF. Further research is needed to optimize the efficacy and safety of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide correctors and to develop new therapies for CF.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 has been extensively studied in preclinical models of CF, including cell lines, animal models, and human tissues. These studies have shown that N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 can improve the function of mutated N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide proteins, increase the expression of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide on the cell surface, and reduce the accumulation of mucus in the lungs. N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide corrector 4 has also been shown to enhance the activity of other N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide modulators, such as potentiators and correctors, leading to synergistic effects on N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide function.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-20-14-7-4-11(15)8-13(14)17-21(18,19)9-10-2-5-12(16)6-3-10/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOSZVDNGCOSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-cyclopentyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4767254.png)
![N-[3-(dimethylamino)propyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4767262.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4767269.png)
![N-(2,3-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4767270.png)

![methyl 4-{[(4-butylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B4767281.png)

![diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4767291.png)
![N-{3-[N-(2,5-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4767297.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4767301.png)
![N-(4-ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4767314.png)
![methyl 3-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylate](/img/structure/B4767323.png)
![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-ethoxyphenyl)acrylamide](/img/structure/B4767341.png)
